Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
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Overview
Description
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine(F16CuPc) is an organic molecule that can be used as an electron transporting material with good air-stability and an electron mobility of 0.11 cm2/Vs. It is majorly used in a variety of energy conservation based applications.
Scientific Research Applications
Electron Paramagnetic Resonance (EPR) Study : CuPc(F) has been studied for its electronic structure using continuous wave and pulse EPR spectroscopy. This research is significant for understanding the redox chemistry of metal phthalocyanines and their interaction with different solvents, which is crucial in applications like catalysis and sensors (Finazzo et al., 2006).
Metal-Organic Frameworks (MOFs) : Copper phthalocyanine compounds have been used to create two-dimensional MOFs, exhibiting electrical conductivity and potential application in lithium-ion batteries. Such frameworks can contribute to energy storage technology (Nagatomi et al., 2018).
Nano-Arrays Fabrication : CuPc(F) has been investigated for its role in self-assembling and formation of hybrid nano-arrays on graphite surfaces, highlighting its potential in nanotechnology and material science (Shen et al., 2013).
Electrochromic Thin Films : Research has been conducted on thin films of CuPc(F) for their electrochromic properties and electron/ion transport. This study is relevant for developing advanced materials in electrochromic devices and displays (Nguyen et al., 2021).
Nonlinear Optical Properties : Copper phthalocyanine derivatives are studied for their third-order nonlinear optical properties, which are significant in photonics and optoelectronics (Kumar et al., 2016).
Optical Gas Sensors : Copper phthalocyanine-based inks have been developed for inkjet-printed optical gas sensors, demonstrating the potential of these compounds in environmental monitoring and safety applications (Mensing et al., 2010).
Mechanism of Action
Target of Action
The primary target of F16CuPc is the electron transport chain in various energy conservation applications . This organic molecule has been used as an electron transporting material due to its good air-stability and electron mobility .
Mode of Action
F16CuPc interacts with its targets through electron transfer . The compound is capable of accepting and transporting electrons, which is a crucial process in energy conservation applications . In photodetectors, for instance, F16CuPc molecules self-assemble into horizontally-oriented nanoribbons, enabling the in-situ fabrication of photodetectors .
Biochemical Pathways
It is known that the compound plays a significant role in theelectron transport chain , which is a key component of many biochemical processes, including cellular respiration and photosynthesis .
Pharmacokinetics
Given its use in energy conservation applications, it can be inferred that the compound exhibits good stability and electron mobility .
Result of Action
The action of F16CuPc results in efficient electron transport , which is crucial for energy conservation applications . For instance, in photodetectors, the compound exhibits a sensitive response in the ultraviolet-visible-near-infrared (UV-vis-NIR) region .
Action Environment
The action of F16CuPc is influenced by environmental factors such as the presence of a sapphire surface, which enables the self-assembly of F16CuPc molecules into horizontally-oriented nanoribbons .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine involves the reaction of copper(II) chloride with 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine tetrasulfonic acid tetrasodium salt.", "Starting Materials": [ "Copper(II) chloride", "1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine tetrasulfonic acid tetrasodium salt" ], "Reaction": [ "Dissolve 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine tetrasulfonic acid tetrasodium salt in water", "Add copper(II) chloride to the solution", "Heat the mixture to 80-90°C and stir for 24 hours", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with water and dry in a vacuum oven" ] } | |
CAS No. |
14916-87-1 |
Molecular Formula |
C32CuF16N8 |
Molecular Weight |
863.9 g/mol |
IUPAC Name |
copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28(38),30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI Key |
FJAOBQORBYMRNO-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Cu+2] |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7=C(C(=C(C(=C7F)F)F)F)C(=N6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=N8)[N-]C2=N3)C(=C(C(=C5F)F)F)F.[Cu+2] |
Origin of Product |
United States |
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